An In-depth Technical Guide to the Physicochemical Properties of 1,4-Bis(tetrahydro-2-furyloxy)butane
An In-depth Technical Guide to the Physicochemical Properties of 1,4-Bis(tetrahydro-2-furyloxy)butane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,4-Bis(tetrahydro-2-furyloxy)butane. As a documented impurity in Poly(butylene terephthalate) (PBT) and a by-product in the synthesis of 1,4-Butanediol, a thorough understanding of this molecule is crucial for process optimization, quality control, and safety assessment in related chemical industries.[1] This document synthesizes available data with established analytical methodologies to offer a robust resource for professionals in the field.
Molecular Identity and Structure
1,4-Bis(tetrahydro-2-furyloxy)butane is a diether characterized by a central butane chain linked to two tetrahydrofuran rings via ether linkages at the 2-position of the rings.
Molecular Formula: C₁₂H₂₂O₄[2][3]
Molecular Weight: 230.3 g/mol [2][3]
CAS Registry Number: 76702-30-2[2][3]
Synonyms:
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1,4-Bis(tetrahydro-2-furanyloxy)butane
The structural formula of 1,4-Bis(tetrahydro-2-furyloxy)butane is presented below:
Caption: Molecular structure of 1,4-Bis(tetrahydro-2-furyloxy)butane.
Physicochemical Properties: Predicted Data
Due to the limited availability of experimentally determined data, the following table summarizes the predicted physicochemical properties of 1,4-Bis(tetrahydro-2-furyloxy)butane. These predictions are based on computational models and should be used as a guide for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 338.6 ± 42.0 °C | ChemicalBook |
| Density | 1.06 ± 0.1 g/cm³ | ChemicalBook |
| Solubility | Soluble in chloroform, dichloromethane (DCM), ethyl acetate, and methanol. | ChemicalBook |
Experimental Protocols for Physicochemical Property Determination
The following section outlines detailed, standard laboratory procedures for the experimental determination of the key physicochemical properties of 1,4-Bis(tetrahydro-2-furyloxy)butane.
Determination of Boiling Point
The boiling point of a high molecular weight liquid like 1,4-Bis(tetrahydro-2-furyloxy)butane can be determined using distillation or ebulliometry. Given its predicted high boiling point, distillation under reduced pressure is recommended to prevent thermal decomposition.
Methodology: Distillation under Reduced Pressure
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Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
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Sample Preparation: Place a known volume of 1,4-Bis(tetrahydro-2-furyloxy)butane and a few boiling chips into the round-bottom flask.
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Procedure:
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Gradually reduce the pressure in the system to the desired level.
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Begin heating the sample gently.
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Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This is the boiling point at the recorded pressure.
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Correction to Atmospheric Pressure: Use a nomograph or the Clausius-Clapeyron equation to correct the observed boiling point to standard atmospheric pressure (760 mmHg).
Caption: Workflow for determining the boiling point under reduced pressure.
Determination of Density
The density of liquid 1,4-Bis(tetrahydro-2-furyloxy)butane can be accurately measured using a pycnometer.
Methodology: Pycnometer Method
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Calibration:
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Clean and dry a pycnometer of known volume.
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Weigh the empty, dry pycnometer.
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Fill the pycnometer with deionized water of a known temperature and weigh it again.
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Calculate the exact volume of the pycnometer using the density of water at that temperature.
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Measurement:
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Empty and thoroughly dry the pycnometer.
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Fill the pycnometer with the 1,4-Bis(tetrahydro-2-furyloxy)butane sample, ensuring no air bubbles are present.
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Weigh the filled pycnometer.
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Calculation:
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Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the sample.
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Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.
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Determination of Solubility
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for applications in synthesis, purification, and formulation.
Methodology: Visual Assessment
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).
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Procedure:
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In a series of small, labeled test tubes, add a small, accurately measured amount of 1,4-Bis(tetrahydro-2-furyloxy)butane (e.g., 10 mg).
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To each test tube, add a specific volume of a solvent (e.g., 1 mL) in small increments, vortexing or shaking vigorously after each addition.
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Visually inspect for the dissolution of the solute.
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Classification:
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Soluble: The substance completely dissolves.
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Partially Soluble: A portion of the substance dissolves.
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Insoluble: The substance does not visibly dissolve.
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For a more quantitative measure, determine the amount of solvent required to dissolve a known mass of the solute.
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Spectroscopic Profile: Predicted and Expected Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydrofuran rings and the central butane chain. The protons on the carbons adjacent to the ether oxygens (both on the butane chain and the tetrahydrofuran rings) will be deshielded and appear at a lower field (higher ppm) compared to the other aliphatic protons.
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¹³C NMR: The carbon NMR spectrum will similarly show distinct signals for the carbons of the tetrahydrofuran rings and the butane spacer. The carbons directly bonded to the ether oxygens will be significantly downfield due to the electronegativity of oxygen.
Infrared (IR) Spectroscopy
The IR spectrum of 1,4-Bis(tetrahydro-2-furyloxy)butane is expected to be dominated by the characteristic C-O stretching vibrations of the ether linkages. A strong, broad absorption band in the region of 1050-1150 cm⁻¹ is anticipated. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 230.3. Common fragmentation patterns for ethers would likely be observed, including cleavage of the C-O bonds and fragmentation of the tetrahydrofuran rings.
Synthesis and Reactivity
1,4-Bis(tetrahydro-2-furyloxy)butane is known to be a by-product in the manufacturing of 1,4-Butanediol. One documented synthetic route involves the reaction of 4-[(tetrahydro-2-furanyl)oxy]-1-butanol.[3] As a diether, it is expected to be relatively inert under neutral and basic conditions. However, under strong acidic conditions, cleavage of the ether linkages may occur.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1,4-Bis(tetrahydro-2-furyloxy)butane is not widely available, it should be handled with the standard precautions for laboratory chemicals. Assume it may be harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area.
Conclusion
1,4-Bis(tetrahydro-2-furyloxy)butane is a molecule of interest primarily due to its presence as an impurity in industrially significant chemicals. This guide provides a foundational understanding of its physicochemical properties based on available predicted data and outlines the standard methodologies for their experimental verification. Further experimental work is necessary to fully characterize this compound and provide a more complete and validated dataset for the scientific community.
References
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MDPI. 4,4′-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione). [Link]
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Cenmed Enterprises. 1,4-Bis(2-tetrahydrofuryloxy)butane (C007B-067533). [Link]
